

Application Note: In Vitro Demethylase Activity Assay Using SD-70

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SD-70

Cat. No.: B1223934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone demethylases are crucial epigenetic regulators that remove methyl groups from histone proteins, thereby influencing chromatin structure and gene expression. The Jumonji C (JmjC) domain-containing histone demethylases, such as JMJD2C (KDM4C), have emerged as significant targets in cancer therapy due to their roles in various cellular processes, including cell proliferation and differentiation. **SD-70** is a small molecule inhibitor of the histone demethylase JMJD2C and has shown anti-tumor efficacy.^[1] This application note provides a detailed protocol for utilizing **SD-70** in an in vitro demethylase activity assay to characterize its inhibitory effects on JMJD2C.

Principle

The in vitro histone demethylase assay is designed to measure the enzymatic activity of JMJD2C, which demethylates histone H3 lysine 9 trimethylation (H3K9me3). The activity of JMJD2C is detected by quantifying the amount of demethylated product. The inhibitory potential of **SD-70** is determined by measuring the reduction in JMJD2C activity in the presence of the compound. This protocol is based on a homogenous AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format, which offers a sensitive, no-wash method for detecting demethylase activity.

Materials and Reagents

- Recombinant human JMJD2C (KDM4C) enzyme
- **SD-70**
- Biotinylated histone H3 peptide substrate (e.g., H3K9me3)
- AlphaLISA® Acceptor beads (conjugated with an antibody specific for the demethylated product)
- Streptavidin-coated Donor beads
- Demethylase assay buffer
- Cofactors: α -ketoglutarate (α -KG) and Fe(II)
- Stop solution
- 384-well white microplates
- Plate reader capable of AlphaLISA® detection

Data Presentation

Table 1: Inhibitory Activity of **SD-70** on JMJD2C

Compound	Target	IC50	Assay Type	Reference
SD-70	KDM4C (JMJD2C)	30 μ M	Biochemical Assay	[2]

Table 2: Effect of **SD-70** on Cancer Cell Viability

Cell Line	Cancer Type	SD-70 Concentration	Cell Survival	Reference
CWR22Rv1	Prostate Cancer	10 μ M	9%	[1]
PC3	Prostate Cancer	2 μ M	14%	[1]
DU145	Prostate Cancer	2 μ M	26%	[1]

Experimental Protocols

Preparation of Reagents

- **SD-70** Stock Solution: Prepare a 10 mM stock solution of **SD-70** in DMSO.
- Enzyme Solution: Dilute the recombinant JMJD2C enzyme to the desired concentration in demethylase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Substrate Solution: Prepare the biotinylated H3K9me3 peptide substrate in demethylase assay buffer.
- Cofactor Solution: Prepare a solution containing α -ketoglutarate and Fe(II) in demethylase assay buffer.
- Detection Reagents: Prepare the AlphaLISA® Acceptor beads and Streptavidin-coated Donor beads according to the manufacturer's instructions.

In Vitro Demethylase Assay Protocol

- Enzyme Reaction:
 - Add 5 μ L of the diluted **SD-70** or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 5 μ L of the diluted JMJD2C enzyme solution to each well.
 - Incubate for 15 minutes at room temperature.

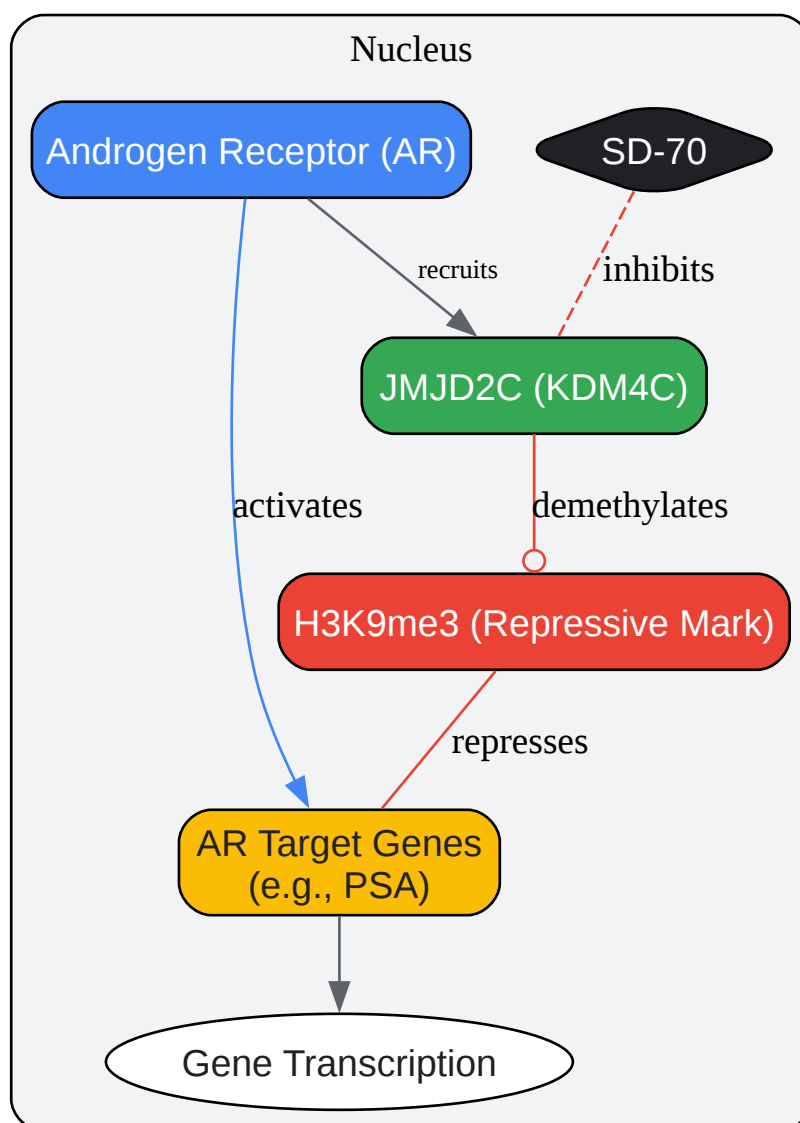
- To initiate the demethylase reaction, add 10 μ L of the substrate and cofactor solution to each well.
- Incubate the reaction mixture for 1 hour at room temperature.
- Detection:
 - Add 10 μ L of the prepared AlphaLISA® Acceptor beads to each well to stop the enzymatic reaction.
 - Incubate for 60 minutes at room temperature.
 - Add 10 μ L of the Streptavidin-coated Donor beads to each well.
 - Incubate for 30 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an AlphaLISA®-compatible plate reader. The signal is proportional to the amount of demethylated product.
- Data Analysis:
 - Calculate the percent inhibition of JMJD2C activity for each concentration of **SD-70**.
 - Plot the percent inhibition against the logarithm of the **SD-70** concentration to generate a dose-response curve.
 - Determine the IC50 value of **SD-70** from the dose-response curve.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro demethylase assay with **SD-70**.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of KDM4C in androgen receptor-mediated transcription.

Conclusion

SD-70 serves as a valuable tool for studying the function and inhibition of the histone demethylase JMJD2C. The provided protocol for an in vitro demethylase activity assay offers a robust and sensitive method for characterizing the inhibitory properties of **SD-70** and similar compounds. This application note provides researchers with the necessary information to effectively utilize **SD-70** in their studies of epigenetic regulation and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bpsbioscience.com [bpsbioscience.com]
- 2. SD-70 | KDM4C inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Application Note: In Vitro Demethylase Activity Assay Using SD-70]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1223934#using-sd-70-for-in-vitro-demethylase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com